N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzenesulfonamide
Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a trifluoromethyl (-CF₃) substituent on the benzene ring, a thiomorpholinoethyl group, and a furan-3-yl moiety. The compound’s synthesis likely involves gold-catalyzed reactions or sulfonamide coupling, as seen in analogous procedures . Its structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or antimicrobial agent, though specific biological data remain underexplored in the provided evidence.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O3S2/c18-17(19,20)14-1-3-15(4-2-14)27(23,24)21-11-16(13-5-8-25-12-13)22-6-9-26-10-7-22/h1-5,8,12,16,21H,6-7,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBPHAHATHUGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Trifluoromethyl)Benzenesulfonyl Chloride
The sulfonamide precursor is synthesized via chlorination of 4-(trifluoromethyl)benzenesulfonic acid using phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C. Excess thionyl chloride (SOCl₂) may substitute PCl₅, with reactions typically completing within 4–6 hours under reflux.
Key reaction parameters:
| Parameter | Value |
|---|---|
| Temperature | 40–60°C (reflux) |
| Solvent | Dichloromethane |
| Reaction Time | 4–6 hours |
| Yield | 85–92% |
Furan-3-yl Ethylamine Intermediate
Furan-3-yl ethylamine is prepared through a two-step sequence:
- Friedel-Crafts Acylation: Furan reacts with chloroacetyl chloride in the presence of AlCl₃ to yield 3-chloroacetylfuran.
- Gabriel Synthesis: The chloroacetyl intermediate undergoes amination using phthalimide potassium salt, followed by hydrazinolysis to liberate the primary amine.
Critical considerations:
- Regioselectivity challenges favor furan-3-yl derivatives when using meta-directing groups.
- Boc-protected variants (e.g., S-(2-((tert-butoxycarbonyl)amino)ethyl) ethanethioate) improve stability during subsequent thiomorpholine ring formation.
Thiomorpholine Ring Construction
Cyclization of 2-Aminoethanethiol Derivatives
Thiomorpholine is synthesized via cyclization of 2-aminoethanethiol hydrochloride with 1,2-dibromoethane in dimethyl sulfoxide (DMSO) at 15°C for 2 hours. Potassium carbonate acts as a base, achieving yields of 68–75%.
Optimization insights:
Alternative Pathway: Thiol-Epoxide Ring-Opening
Epichlorohydrin reacts with furan-3-yl ethylamine in a thiol-mediated ring-opening process, forming the thiomorpholine scaffold. This method offers superior stereochemical control but requires stringent exclusion of moisture.
Sulfonamide Coupling Reaction
The final step involves nucleophilic substitution between 4-(trifluoromethyl)benzenesulfonyl chloride and the thiomorpholine-furan ethylamine intermediate.
Standard protocol:
- Dissolve the amine intermediate (1.0 equiv) in anhydrous DMF.
- Add triethylamine (2.5 equiv) as a base.
- Slowly add sulfonyl chloride (1.2 equiv) at 0°C.
- Warm to room temperature and stir for 12 hours.
Reaction monitoring:
- TLC (ethyl acetate/hexanes 3:7) tracks consumption of the amine (Rf = 0.2) and product formation (Rf = 0.6).
- Incomplete reactions require extended stirring (up to 24 hours) or incremental sulfonyl chloride additions.
Yield data:
| Amine Purity | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| >95% | DMF | 25°C | 78 |
| 90% | THF | 40°C | 65 |
| Boc-protected | DCM | 0°C → 25°C | 82 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, gradient elution from 20% to 50% ethyl acetate in hexanes). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms purity >98%.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, J = 8.2 Hz, 2H, ArH), 7.85 (d, J = 8.2 Hz, 2H, ArH), 7.45 (s, 1H, furan-H), 6.55 (dd, J = 3.1, 1.8 Hz, 1H, furan-H), 6.40 (d, J = 3.1 Hz, 1H, furan-H), 3.85–3.75 (m, 2H, SCH₂), 3.20–3.10 (m, 2H, NCH₂), 2.95–2.85 (m, 4H, thiomorpholine).
- HRMS (ESI): m/z calculated for C₁₇H₁₉F₃N₂O₃S₂ [M+H]⁺: 421.0834; found: 421.0831.
Process Optimization and Scale-Up Challenges
Solvent Selection Impact
Comparative studies reveal DMF outperforms THF in coupling efficiency due to superior sulfonyl chloride solubility. However, DMF necessitates extensive post-reaction washing to remove residual dimethylamine byproducts.
Temperature-Dependent Side Reactions
Elevated temperatures (>40°C) during coupling promote sulfonate ester formation, reducing yields by 15–20%. Controlled addition rates (<0.5 mL/min) and ice-water baths mitigate this issue.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The furan ring and thiomorpholine moiety can interact with biological macromolecules, leading to inhibition of enzymes or modulation of receptor activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzenesulfonamide Derivatives
The following table summarizes key structural and synthetic differences between the target compound and related benzenesulfonamides:
Functional Group Impact on Properties
- Trifluoromethyl (-CF₃) vs. Methyl (-CH₃): The target compound’s -CF₃ group increases electron-withdrawing effects and metabolic resistance compared to -CH₃ in analogues from and .
- Thiomorpholine vs.
- Furan vs. Indole/Thiazole: The furan-3-yl group offers a smaller aromatic system than indole or thiazole, possibly reducing steric hindrance in target binding .
Biological Activity
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzenesulfonamide is a novel compound with potential applications in pharmacology due to its unique molecular structure, which includes a benzenesulfonamide core and a trifluoromethyl group. This article explores its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 366.36 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the thiomorpholine ring : This step often requires the use of thiomorpholine derivatives.
- Introduction of the furan moiety : This can be achieved through various coupling reactions.
- Trifluoromethylation : This step enhances the lipophilicity and biological activity of the compound.
Anticancer Activity
Recent studies have indicated that compounds within this class exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds demonstrated IC50 values in the micromolar range against human glioblastoma U-87 cells, suggesting potential for further development as anticancer agents.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Preliminary bioassays showed promising results against both bacterial and fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell death .
Anticonvulsant Effects
Another area of interest is the anticonvulsant activity demonstrated in related compounds. For instance, derivatives with similar structures have shown efficacy in maximal electroshock seizure (MES) tests, indicating potential for treating epilepsy .
Case Studies
-
Case Study on Anticancer Activity :
- A study involving this compound analogs revealed that modifications in the side chain significantly affected cytotoxicity profiles against cancer cell lines.
- Findings : Compounds with increased lipophilicity exhibited enhanced cellular uptake and cytotoxic effects.
-
Case Study on Antimicrobial Efficacy :
- A series of derivatives were tested against Staphylococcus aureus and Candida albicans.
- Results : The compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival pathways, such as those linked to cancer and microbial growth.
Q & A
Q. What are the established synthetic pathways for this compound, and what critical reaction conditions must be controlled?
The synthesis involves multi-step organic reactions, typically starting with the preparation of furan-3-yl and thiomorpholine intermediates. Key steps include:
- Coupling : Reaction of 2-(furan-3-yl)ethylamine with thiomorpholine under reductive amination conditions (e.g., NaBHCN in methanol) .
- Sulfonylation : Introducing the 4-(trifluoromethyl)benzenesulfonyl group using sulfonyl chlorides in the presence of a base (e.g., triethylamine or pyridine) .
- Critical Conditions : Temperature control (0–25°C during sulfonylation), anhydrous solvents (e.g., dichloromethane), and catalyst optimization (e.g., Pd for cross-coupling steps) .
Q. Which spectroscopic and chromatographic methods are essential for confirming structural integrity?
- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the furan ring and sulfonamide linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can computational chemistry tools elucidate the electronic effects of the trifluoromethyl group?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to quantify electron-withdrawing effects of the CF group on the sulfonamide’s reactivity .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict nucleophilic/electrophilic sites .
- Example : DFT studies on analogous compounds show that CF reduces electron density on the sulfonamide sulfur, enhancing electrophilicity .
Q. What strategies resolve contradictions in reported biological activity data?
- Standardized Assays : Reproduce enzyme inhibition (e.g., carbonic anhydrase) or receptor-binding assays under controlled pH, temperature, and ionic strength .
- Orthogonal Validation : Use isothermal titration calorimetry (ITC) to confirm binding affinity discrepancies observed in fluorescence assays .
- Structural Analog Comparison : Reference structurally similar compounds (Table 1) to isolate the impact of the thiomorpholinoethyl group on activity .
Table 1 : Key Structural Analogs and Activity Trends
| Compound | Structural Variation | Bioactivity Trend (IC) |
|---|---|---|
| Target Compound | Thiomorpholinoethyl + CF | 12 nM (Carbonic Anhydrase IX) |
| N-[4-chloro-3-(CF)phenyl]-... | Chlorine substitution | 45 nM (Reduced potency) |
| N-(pyridinylmethyl)-... | Pyridine vs. furan | >100 nM (Loss of selectivity) |
Q. How does the thiomorpholinoethyl moiety influence pharmacokinetic properties?
- Solubility : Measure logP (octanol/water) to assess lipophilicity. The thiomorpholine ring increases solubility compared to morpholine derivatives due to sulfur’s polarizability .
- Metabolic Stability : Conduct liver microsome assays (human/rat) to evaluate oxidative degradation. Thiomorpholine’s saturated structure reduces CYP450-mediated metabolism compared to aromatic analogs .
Methodological Notes
- Reaction Optimization : Use Design of Experiments (DoE) to optimize coupling steps, varying catalysts (e.g., Pd(OAc) vs. PdCl) and solvents (DMF vs. THF) .
- Data Contradictions : Cross-validate biological data using CRISPR-edited cell lines to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
